![molecular formula C7H8N2O3 B13899475 Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate](/img/structure/B13899475.png)
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate
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Overview
Description
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in the presence of a suitable catalyst to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrogens in the pyridazine ring can be reduced under specific conditions.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-pyridazine-3-carboxylate.
Reduction: Formation of 6-hydroxy-4-methyl-pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a chemical compound with a molecular weight of approximately 168.15 g/mol. It features a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The compound is characterized by a hydroxyl group (-OH) at the 6th position, a methyl group (-CH₃) at the 4th position, and a carboxylate group (-COOCH₃) at the 3rd position. This arrangement contributes to its unique chemical properties and potential biological activities.
Potential Applications
This compound and its derivatives have applications in several areas.
Pharmaceutical Industry
- Derivatives of this compound may serve as lead compounds in pharmaceutical research.
- These compounds can be synthesized into derivatives or modified for various applications.
- Pyridazine derivatives have demonstrated anticancer activity . For example, some compounds have shown potent in vitro and in vivo antitumor and anti-angiogenesis activities, while others efficiently inhibited cell proliferation in breast, colon, prostate, and liver human tumors .
- Specific pyridazines can elicit cytotoxic activity towards human colon cancer cell lines or act as VEGFR-2 inhibitors .
- Certain pyridazine derivatives can induce apoptosis in T-47D and MDA-MB-231 cancer cells by significantly increasing the cellular population in the G2/M phase and sub-G1 phase .
Cosmetics
- Cosmetic polymers, including those synthetically derived, can be designed with thermal and chemo-sensitive properties .
- These polymers can be used to prepare nanoparticles for delivering fragrances or cosmetically active nutrients, modifying their release profiles and enhancing their bioactivities on the skin .
- The use of natural polymers in cosmetic formulations is particularly relevant due to their biocompatibility, safety, and eco-friendly nature, making them suitable for various applications in make-up, skin, and hair care .
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but lacking the methyl and hydroxyl groups.
Pyridazinone: A derivative with a carbonyl group instead of the hydroxyl group.
Methyl 4,6-dihydroxy-pyridazine-3-carboxylate: A compound with hydroxyl groups at both the 4 and 6 positions.
Uniqueness
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the pyridazine family of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a pyridazine ring with hydroxyl and carboxylate functional groups that may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including this compound, in anticancer applications. A significant focus has been placed on their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For example, it has shown promising results against breast cancer cell lines such as T-47D and MDA-MB-231. The mechanism of action appears to involve cell cycle arrest and apoptosis induction.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
T-47D | 20.1 | Apoptosis induction |
MDA-MB-231 | 43.8 | Cell cycle arrest (G2/M phase) |
SKOV-3 | Not reported | TBD |
The compound's ability to alter cell cycle progression was evidenced by a notable increase in the sub-G1 phase population, indicating apoptosis. Specifically, treatment with this compound resulted in a significant rise in Annexin V-positive apoptotic cells in both early and late phases.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest, leading to the accumulation of cells at this checkpoint.
- Apoptosis Induction : Flow cytometric analysis revealed increased Annexin V positivity, indicating enhanced apoptotic rates post-treatment.
- Target Enzyme Inhibition : In silico studies have suggested that CDK2 could be a potential target for this compound, with binding interactions explored at the CDK2 binding site.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of various pyridazine derivatives, including this compound. These studies often utilize a combination of in vitro assays and computational modeling to assess efficacy and mechanism.
Study Highlights
- Study on Anticancer Efficacy : A study reported that derivatives similar to this compound displayed significant cytotoxicity against multiple cancer types, including breast and ovarian cancers .
- Mechanistic Insights : Research indicated that these compounds could effectively inhibit CDK2 activity, leading to disrupted cell cycle progression .
- Comparative Analysis : Comparative studies with other known anticancer agents showed that this compound had comparable or superior efficacy in certain contexts .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 4-methyl-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(10)8-9-6(4)7(11)12-2/h3H,1-2H3,(H,8,10) |
InChI Key |
VXVDAORCXAZZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN=C1C(=O)OC |
Origin of Product |
United States |
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